molecular formula C11H14O3 B13677985 1,4-Dimethoxy-2-(1-methoxyvinyl)benzene

1,4-Dimethoxy-2-(1-methoxyvinyl)benzene

Cat. No.: B13677985
M. Wt: 194.23 g/mol
InChI Key: XEHLTQXOGHMCMI-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-(1-methoxyvinyl)benzene is an organic compound with the molecular formula C11H14O3 It is a derivative of benzene, where two methoxy groups and one methoxyvinyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethoxy-2-(1-methoxyvinyl)benzene can be synthesized through several methods. One common method involves the reaction of 1,4-dimethoxybenzene with methoxyvinyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through column chromatography to obtain the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-2-(1-methoxyvinyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1,4-Dimethoxy-2-(1-methoxyvinyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2-(1-methoxyvinyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethoxy-4-(2-methoxyvinyl)benzene: Similar structure but with different substitution pattern.

    1,4-Dimethoxybenzene: Lacks the methoxyvinyl group.

    1,2-Dimethoxybenzene: Different substitution pattern on the benzene ring.

Uniqueness

1,4-Dimethoxy-2-(1-methoxyvinyl)benzene is unique due to the presence of both methoxy and methoxyvinyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthesis and research.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1,4-dimethoxy-2-(1-methoxyethenyl)benzene

InChI

InChI=1S/C11H14O3/c1-8(12-2)10-7-9(13-3)5-6-11(10)14-4/h5-7H,1H2,2-4H3

InChI Key

XEHLTQXOGHMCMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=C)OC

Origin of Product

United States

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